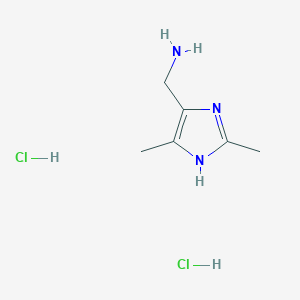

(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2,5-dimethyl-1H-imidazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYKHMKKRIBOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137970-46-6 | |

| Record name | 1-(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-1H-imidazole with formaldehyde, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include the use of reducing agents such as sodium cyanoborohydride or sodium borohydride, and the reaction is usually carried out in an acidic medium.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of imidazole derivatives with different functional groups.

Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can yield a variety of substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride, also known as 1-(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride, is a chemical compound with potential applications in scientific research . It has a molecular weight of 198.09 g/mol and the molecular formula .

Chemical Properties and Structure

This compound consists of a (2,5-dimethyl-1H-imidazol-4-yl)methanamine moiety with two hydrochloride molecules . Key structural features include:

- IUPAC Name: (2,5-dimethyl-1H-imidazol-4-yl)methanamine;dihydrochloride

- InChI: InChI=1S/C6H11N3.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H

- SMILES: CC1=C(N=C(N1)C)CN.Cl.Cl

- CAS Number: 2137970-46-6

Potential Research Applications

While specific applications of this compound are not detailed in the provided search results, the broader context of imidazoles suggests several potential research areas:

- Antimicrobial Research: Imidazoles and their derivatives have demonstrated antimicrobial activity . For example, certain 1H-imidazol-5-yl-1H-indoles and 5-phenyl-1H-imidazoles have shown activity against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans . Therefore, this compound could be investigated for its potential antimicrobial properties .

- Medicinal Chemistry: Imidazoles are frequently used as structural scaffolds in drug discovery . Their unique chemical properties make them valuable in synthesizing new compounds with potential therapeutic applications.

- Synthesis of Complex Molecules: Imidazoles can be building blocks in synthesizing more complex molecules . They can undergo various chemical reactions to introduce diversity and functionality.

Mechanism of Action

The mechanism by which (2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various enzymes and receptors, modulating their activities and leading to specific biological responses. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of (2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride and related imidazole derivatives:

Key Observations:

Substituent Effects: Methyl groups in the target compound enhance lipophilicity compared to the polar nitro group in 5-nitroimidazole derivatives .

Functional Group Diversity:

- The methanamine group in the target compound provides a primary amine for conjugation, whereas histamine’s ethylamine group offers flexibility in receptor interactions .

- Chloromethyl and nitro groups in 5-nitroimidazole derivatives facilitate electrophilic substitutions or reductions, enabling diverse synthetic pathways .

Biological Activity

The compound (2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride is a derivative of imidazole, characterized by its unique substitution pattern that may confer distinct biological activities. This article explores its biological activity, potential pharmacological effects, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a structure that includes a dimethyl substitution at the 2 and 5 positions of the imidazole ring and a methanamine group at the 4 position. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies .

Biological Activity Overview

The biological activity of this compound has been primarily attributed to its interactions with various biological macromolecules. Key areas of interest include:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against a range of pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, impacting metabolic pathways.

The mechanisms through which this compound exerts its biological effects involve:

- Binding Affinity : Molecular docking studies have predicted its affinity for various biological targets, including enzymes and receptors.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce ROS production, leading to oxidative stress in target cells, which is a common pathway for anticancer activity .

- DNA Interaction : Evidence indicates potential intercalation with DNA, disrupting replication and transcription processes .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values indicating significant inhibition. |

| Study B | Anticancer Activity | Showed IC50 values in the micromolar range for human melanoma cells, suggesting potential for further development as an anticancer agent. |

| Study C | Enzyme Inhibition | Identified as an inhibitor of specific kinases involved in cancer progression, highlighting its potential therapeutic applications. |

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other imidazole derivatives.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1H-Imidazole | Basic imidazole structure | Antifungal properties |

| 2-Methylimidazole | Methyl substitution at position 2 | Antimicrobial properties |

| 4-Methylimidazole | Methyl substitution at position 4 | Neuroprotective effects |

| This compound | Dimethyl substitutions plus methanamine group | Potential anticancer and antimicrobial activities |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride?

- Methodology :

- Step 1 : Start with precursor imidazole derivatives (e.g., 2,5-dimethyl-1H-imidazole-4-carbaldehyde). Perform reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to introduce the methanamine group .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1). Confirm purity using HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

- Step 3 : Convert the free base to the dihydrochloride salt by treatment with HCl (2 eq.) in anhydrous ethanol. Isolate the product via vacuum filtration and dry under desiccation .

- Key Considerations : Monitor pH during salt formation to avoid over-acidification, which may degrade the imidazole ring.

Q. How should researchers handle and store this compound to maintain stability?

- Handling :

- Use PPE: Nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact due to potential irritation .

- Work under fume hood with local exhaust ventilation to prevent inhalation of fine particles .

- Storage :

- Store in airtight glass containers at 2–8°C in a desiccator (silica gel). Protect from light and moisture to prevent hydrolysis of the dihydrochloride salt .

Q. What analytical techniques are critical for characterizing this compound?

- Essential Methods :

- NMR Spectroscopy : Confirm structure via 1H/13C NMR (D2O or DMSO-d6). Key signals: δ 2.3–2.5 ppm (methyl groups), δ 7.1–7.3 ppm (imidazole C-H) .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+ and isotopic pattern matching the formula C7H14Cl2N3 .

- Elemental Analysis : Ensure Cl− content aligns with theoretical values (e.g., 22.8% Cl for dihydrochloride form) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Strategies :

- Replicate assays : Use standardized protocols (e.g., LOXL2 inhibition assays at pH 7.4, 37°C) to confirm IC50 values. Cross-validate with orthogonal methods (e.g., SPR vs. fluorometric assays) .

- Check purity : Contaminants (e.g., residual solvents) may skew results. Re-purify via recrystallization (ethanol/water) and re-test .

- Control variables : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (e.g., Tris vs. PBS) in pharmacological studies .

Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?

- Approaches :

- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) using LOXL2 or monoamine oxidase (MAO) substrates (e.g., lysyl oxidase substrate) with/without inhibitor .

- Molecular docking : Use software (AutoDock Vina) to model interactions between the compound and enzyme active sites (e.g., MAO-B PDB: 2V5Z). Focus on imidazole NH and ammonium groups for hydrogen bonding .

- Mutagenesis : Engineer MAO variants (e.g., FAD-binding site mutants) to test binding hypotheses .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

- Methodology :

- Dose formulation : Prepare saline solutions (pH 4.5–5.0) to enhance solubility. Use radiolabeled analogs (e.g., 14C-labeled) for tracking .

- Sampling : Collect plasma/tissue samples at t = 0.5, 1, 2, 4, 8 h post-administration. Analyze via LC-MS/MS (LLOQ: 1 ng/mL) .

- Metabolite ID : Incubate with liver microsomes (human/rat) and use HR-MS to identify phase I/II metabolites (e.g., N-demethylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.